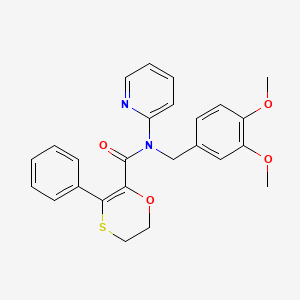

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core, a sulfur- and oxygen-containing six-membered ring. Key structural elements include:

- 3,4-dimethoxybenzyl group: A lipophilic aromatic substituent with electron-donating methoxy groups.

- Pyridin-2-yl group: A nitrogen-containing heterocycle that may facilitate hydrogen bonding or π-π interactions.

This compound is hypothesized to have applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfur-containing scaffolds modulate activity.

Properties

Molecular Formula |

C25H24N2O4S |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C25H24N2O4S/c1-29-20-12-11-18(16-21(20)30-2)17-27(22-10-6-7-13-26-22)25(28)23-24(32-15-14-31-23)19-8-4-3-5-9-19/h3-13,16H,14-15,17H2,1-2H3 |

InChI Key |

DVIFVIOAGMOYAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(SCCO3)C4=CC=CC=C4)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the 1,4-oxathiine ring, followed by the introduction of the pyridine, phenyl, and dimethoxybenzyl groups. Common reagents used in the synthesis include pyridine, phenylboronic acid, and 3,4-dimethoxybenzyl chloride. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a detailed comparison:

Table 1: Comparative Analysis of Key Features

*Estimated based on structural complexity relative to compound.

Key Differences and Implications

a) Heterocyclic Core

- The target compound’s oxathiine ring contains sulfur, which may confer distinct electronic and steric properties compared to the oxygen-only benzodioxin in . Sulfur’s larger atomic size and lower electronegativity could alter binding interactions with biological targets, such as enzymes or receptors.

- The dihydro-oxathiine core may also influence metabolic stability, as sulfur-containing rings are often substrates for cytochrome P450 enzymes.

b) Substituent Effects

- In contrast, the dimethylaminomethylphenyl group in ’s compound introduces a basic nitrogen, improving solubility and enabling pH-dependent ionization.

- The pyridin-2-yl vs. pyridin-3-amine substitution alters hydrogen-bonding capacity and spatial orientation, which could impact target affinity.

Research Findings and Hypotheses

While empirical data for the target compound are absent in the provided evidence, the following hypotheses are proposed based on structural analysis:

Pharmacokinetics : The oxathiine core may reduce metabolic clearance compared to benzodioxin analogs due to sulfur’s resistance to oxidative degradation.

Target Binding: The 3,4-dimethoxybenzyl group could enhance interactions with hydrophobic binding pockets (e.g., in kinases or GPCRs), whereas the dimethylamino group in ’s compound might favor polar interactions.

Toxicity : Sulfur-containing heterocycles often exhibit unique toxicity profiles, necessitating specific safety studies absent in oxygen-based analogs.

Biological Activity

N-(3,4-dimethoxybenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound belonging to the class of heterocyclic compounds. It features a 1,4-oxathiine ring and is of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 448.5 g/mol. The compound's structure includes various functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C25H24N2O4S |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| InChI Key | DVIFVIOAGMOYAJ-UHFFFAOYSA-N |

The synthesis involves multiple steps starting from the preparation of the 1,4-oxathiine ring and subsequent introduction of the pyridine and phenyl groups using reagents like pyridine and phenylboronic acid. The mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. Research indicates that derivatives of oxathiine structures exhibit significant cytotoxicity against various cancer cell lines. The mechanisms include:

- Inhibition of Growth Factors : Compounds may inhibit key growth factors involved in tumor proliferation.

- Enzyme Targeting : They can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival .

- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in malignant cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have focused on the biological activities associated with oxathiine derivatives:

- Anticancer Activity : A study demonstrated that similar oxathiine compounds displayed potent cytotoxic effects on breast cancer cell lines (MCF7) with IC50 values in the micromolar range .

- Antimicrobial Efficacy : Another investigation reported that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.